molecular formula C6H15NO6P2 B14479114 N-Cyclohexylimidodiphosphoric acid CAS No. 66303-33-1

N-Cyclohexylimidodiphosphoric acid

Cat. No.: B14479114
CAS No.: 66303-33-1
M. Wt: 259.13 g/mol
InChI Key: ATALGKHBYZRGBG-UHFFFAOYSA-N
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Description

N-Cyclohexylimidodiphosphoric acid (CHIDPA) is a phosphoric acid derivative featuring a cyclohexyl group and an imidodiphosphate backbone. Such compounds are often explored for applications in catalysis, metal coordination, or as enzyme inhibitors due to their stereoelectronic properties. The absence of explicit data in the evidence necessitates inferential analysis based on structurally related compounds (e.g., cyclohexyl-containing hydroxamic acids and phosphoric acid derivatives) .

Properties

CAS No.

66303-33-1

Molecular Formula

C6H15NO6P2

Molecular Weight

259.13 g/mol

IUPAC Name

[cyclohexyl(phosphono)amino]phosphonic acid

InChI

InChI=1S/C6H15NO6P2/c8-14(9,10)7(15(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9,10)(H2,11,12,13)

InChI Key

ATALGKHBYZRGBG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylimidodiphosphoric acid typically involves the reaction of cyclohexylamine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: 0-5°C for the initial reaction, followed by room temperature for hydrolysis.

    Solvent: Anhydrous solvents such as dichloromethane or chloroform.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylimidodiphosphoric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexylphosphoric acid derivatives, while reduction can produce cyclohexylphosphine derivatives.

Scientific Research Applications

N-Cyclohexylimidodiphosphoric acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexylimidodiphosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several cyclohexyl-containing compounds and phosphoric acid derivatives, enabling indirect comparisons:

Compound Key Features Relevance to CHIDPA
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Cyclohexyl group, hydroxamic acid moiety, aromatic substitution. Demonstrates how cyclohexyl groups enhance lipophilicity and influence solubility.
CAS 30766-03-1 Brominated pyridine carboxamide, high GI absorption, moderate solubility. Highlights the role of bulky substituents (e.g., cyclohexyl) in altering bioavailability.
Phosphine ligands 1,1'-bis(diphenylphosphino)ferrocene used in catalysis. Suggests CHIDPA’s potential as a metal-coordinating agent due to imidodiphosphate.

Physicochemical Properties

  • Solubility : Cyclohexyl-containing compounds like CAS 30766-03-1 exhibit moderate solubility (0.897 mg/mL) due to hydrophobic cyclohexyl groups, a trait likely shared by CHIDPA .
  • Lipophilicity : The cyclohexyl group in N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide enhances membrane permeability, a critical factor for drug design .
  • Synthetic Accessibility : and describe coupling agents (e.g., HATU, EDCl) for cyclohexyl derivatives, suggesting analogous methods for CHIDPA synthesis .

Functional Differences

  • Chelation Capacity : Unlike hydroxamic acids (e.g., compound 8 in ), CHIDPA’s imidodiphosphate group may exhibit stronger metal-binding affinity, akin to phosphine ligands in catalysis .

Research Findings and Limitations

  • Antioxidant Activity : Hydroxamic acids with cyclohexyl groups () exhibit radical scavenging (DPPH assay), but CHIDPA’s bioactivity remains unstudied in the evidence .
  • Synthetic Challenges : Cyclohexyl groups require careful steric management during synthesis, as seen in ’s use of coupling agents .
  • Data Gaps: No direct references to CHIDPA’s spectral data, stability, or applications exist in the evidence, necessitating further literature review.

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